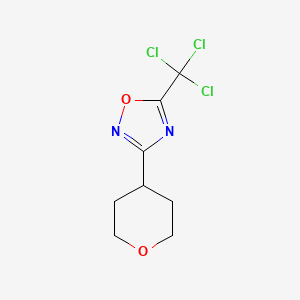

3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an oxan-4-yl group and a trichloromethyl group attached to the oxadiazole ring

Méthodes De Préparation

The synthesis of 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of oxan-4-yl hydrazine with trichloromethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or specific temperature controls to optimize yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often emphasize efficiency, cost-effectiveness, and safety, incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Analyse Des Réactions Chimiques

3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the trichloromethyl group, potentially converting it to a less chlorinated form.

Substitution: The oxadiazole ring can participate in substitution reactions, where the trichloromethyl group is replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have been shown to induce apoptosis in cancer cells and inhibit tumor growth across various cancer types, including breast, prostate, and CNS cancers . A notable study highlighted the efficacy of specific oxadiazole derivatives against cancer cell lines with growth inhibition percentages exceeding 90% at low concentrations .

2. Antibacterial and Antifungal Properties

The antibacterial activity of oxadiazole derivatives is well-documented. Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. For example, one study reported minimum inhibitory concentrations (MICs) in the range of 5000 μg/mL against Citrobacter freundii and Haemophilus influenzae . Additionally, antifungal activity has been observed against various fungal pathogens, indicating their potential for treating infections where traditional therapies fail .

3. Anti-inflammatory and Analgesic Effects

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. They have been shown to modulate inflammatory pathways and reduce pain in preclinical models, suggesting their utility in developing new analgesics .

Agricultural Applications

The potential of oxadiazoles extends into agriculture, where they are being explored as agrochemicals. Their ability to act as herbicides or fungicides could provide alternatives to existing chemical agents that are less environmentally friendly. Research indicates that certain oxadiazole derivatives possess herbicidal activity against common agricultural weeds, making them candidates for further development in sustainable farming practices .

Case Studies

Mécanisme D'action

The mechanism by which 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trichloromethyl group may also play a role in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic processes, which are critical for understanding its bioactivity and potential therapeutic applications.

Comparaison Avec Des Composés Similaires

3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

3-(Oxan-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole: Similar structure but with a chloromethyl group instead of a trichloromethyl group.

3-(Oxan-4-yl)-5-(methyl)-1,2,4-oxadiazole: Contains a methyl group instead of a trichloromethyl group.

3-(Oxan-4-yl)-5-(fluoromethyl)-1,2,4-oxadiazole: Features a fluoromethyl group in place of the trichloromethyl group.

The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions and stability.

Activité Biologique

3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its therapeutic potential and mechanisms of action.

- Molecular Formula : C8H6Cl3N3O

- Molecular Weight : 271.53 g/mol

- CAS Number : 2230799-75-2

Biological Activities

- Antimicrobial Activity

- Antitumor Activity

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 | 0.2757 |

| 2 | A549 | 0.4178 |

| 3 | HT-29 | 0.010 |

- Antiviral Activity

- Anti-inflammatory and Analgesic Effects

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Histone Deacetylase Inhibition : Some oxadiazole derivatives have been identified as selective inhibitors of histone deacetylase (HDAC), which plays a crucial role in cancer progression and inflammation .

- Apoptosis Induction : Compounds have shown the ability to induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various oxadiazole derivatives against different cell lines using the MTT assay. The results indicated that specific compounds exhibited high cytotoxicity with IC50 values significantly lower than standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another study, a series of oxadiazole derivatives were synthesized and tested against pathogenic bacteria. The results demonstrated that certain modifications on the oxadiazole ring enhanced antibacterial activity compared to unmodified compounds .

Propriétés

IUPAC Name |

3-(oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl3N2O2/c9-8(10,11)7-12-6(13-15-7)5-1-3-14-4-2-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNGAJLKRQBBRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.